Product packaging for 8-Chloroquinoxalin-5(1H)-one(Cat. No.:CAS No. 62163-10-4)

8-Chloroquinoxalin-5(1H)-one

Cat. No.: B11910380
CAS No.: 62163-10-4
M. Wt: 180.59 g/mol
InChI Key: MPUFHQXEKQRONK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloroquinoxalin-5(1H)-one is a chlorinated quinoxalinone derivative of significant interest in chemical and pharmaceutical research. The quinoxaline core is a privileged structure in medicinal chemistry, known for its diverse biological activities . This compound serves as a versatile synthetic intermediate for the development of novel molecules with potential pharmacological applications. Researchers utilize such chloroquinoxaline derivatives as building blocks in the synthesis of more complex structures for drug discovery programs . The presence of both the chloro substituent and the carbonyl group on the quinoxaline scaffold allows for further functionalization, enabling the exploration of structure-activity relationships . Studies on analogous compounds highlight the importance of the quinoxaline moiety in creating molecules with biological activity . As a reagent, this compound is strictly for use in laboratory research. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5ClN2O B11910380 8-Chloroquinoxalin-5(1H)-one CAS No. 62163-10-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62163-10-4

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

IUPAC Name

8-chloroquinoxalin-5-ol

InChI

InChI=1S/C8H5ClN2O/c9-5-1-2-6(12)8-7(5)10-3-4-11-8/h1-4,12H

InChI Key

MPUFHQXEKQRONK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1O)N=CC=N2)Cl

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 8 Chloroquinoxalin 5 1h One and Its Derivatives

Electrophilic Aromatic Substitution Reactions on the Quinoxalinone Core

The pyrazine (B50134) moiety in the quinoxaline (B1680401) structure renders the heterocyclic ring electron-deficient, which generally deactivates it towards electrophilic attack. logos-verlag.de Consequently, electrophilic aromatic substitution (EAS) reactions on the quinoxalinone core are challenging. The benzene (B151609) ring is the more likely site for substitution, with the positions of highest electron density being the most susceptible to attack by electrophiles. logos-verlag.de The general mechanism for EAS involves the initial attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a benzenonium or sigma complex. dalalinstitute.commsu.eduscribd.com This is the slow, rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.com In a subsequent fast step, a proton is lost from the intermediate, restoring aromaticity and yielding the substituted product. msu.edumasterorganicchemistry.com

Nucleophilic Substitution Reactions at Key Positions (e.g., Halogen Displacement)

The electron-deficient nature of the quinoxaline ring system makes it susceptible to nucleophilic substitution reactions. mdpi.com The chlorine atom at the C8 position of 8-Chloroquinoxalin-5(1H)-one can be displaced by various nucleophiles. This reactivity is a cornerstone for the diversification of the quinoxalinone scaffold.

Nucleophilic substitution reactions involve the attack of a nucleophile, a species with an unshared electron pair, on a carbon atom bearing a leaving group. rammohancollege.ac.in In the case of this compound, the chlorine atom acts as the leaving group, departing as a chloride ion. rammohancollege.ac.in The reaction proceeds via either an SNAr (nucleophilic aromatic substitution) mechanism or other pathways depending on the specific substrate and reaction conditions. The presence of activating groups, such as the N-oxide functionality, can significantly enhance the reactivity of the quinoxaline core towards nucleophilic attack. mdpi.com

A more reactive halogen can displace a less reactive one from a halide solution. savemyexams.com This principle of halogen displacement is a fundamental concept in understanding the reactivity of halogens. rsc.orgscience-revision.co.ukyoutube.comsavemyexams.com For instance, the reactivity of halogens decreases down Group 17 of the periodic table. rsc.org This trend is demonstrated by reactions where chlorine displaces bromine and iodine from their respective halide salts. savemyexams.com

Microwave-assisted nucleophilic substitution has been shown to be an efficient method for the synthesis of 6-substituted quinoxaline derivatives. mdpi.com For example, the reaction of 6-halo-substituted quinoxalines with various amines under microwave irradiation can afford the corresponding 6-aminoquinoxalines in good yields. mdpi.com However, these reactions often require an electron-withdrawing group at the ortho-position to the halogen to facilitate the substitution. mdpi.com

The table below summarizes some examples of nucleophilic substitution reactions on chloro-substituted quinolinones, which are structurally related to quinoxalinones.

ReactantNucleophileProductReference
4-Chloro-8-methylquinolin-2(1H)-oneHydrazine4-Hydrazino-8-methylquinolin-2(1H)-one mdpi.com
4-Chloro-8-methylquinolin-2(1H)-oneSodium Azide (B81097)4-Azido-8-methylquinolin-2(1H)-one mdpi.com
4-Chloro-8-methylquinolin-2(1H)-oneAmines4-Amino-8-methylquinolin-2(1H)-ones mdpi.com
4-Chloro-8-methylquinolin-2(1H)-thioneThiols4-Sulfanyl-8-methylquinolin-2(1H)-thiones mdpi.com

Cyclization and Annulation Reactions Involving Quinoxalinones

Cyclization and annulation reactions are powerful strategies for the construction of complex heterocyclic systems based on the quinoxalinone framework. These reactions often involve the formation of new rings fused to the existing quinoxalinone core.

One approach involves the tandem nitrosation and cyclization of N-aryl cyanoacetamides using tert-butyl nitrite (B80452) to afford quinoxalin-2-ones. nih.gov This process proceeds through a sequence of nitrosation, tautomerization, and cyclization. nih.gov Another strategy is the palladium-catalyzed reductive annulation of catechols and nitroarylamines, which provides straightforward access to novel quinoxaline derivatives. rsc.org

Annulation reactions involving quinone imines, which can be considered related structures, are widely used to construct fused heterocyclic rings. mdpi.com For example, ortho-quinone diimines can act as 1,4-diazadienes in [4+n] cycloaddition reactions. mdpi.com Furthermore, palladium-catalyzed cascade carbonylative cyclization of 2-heteroaryl iodobenzene (B50100) and sodium azide offers a facile route to fused quinoxalinones. acs.org This transformation is thought to proceed through a cascade of carbonylation, acyl azide formation, a Curtius rearrangement, and intramolecular cyclization. acs.org

Electrochemical methods have also been employed for the synthesis of fused quinoxaline derivatives. For instance, the electrochemical oxidative dehydrogenative annulation of 1-(2-aminophenyl)pyrroles can be used to synthesize pyrrolo[1,2-a]quinoxaline (B1220188) derivatives. rsc.org Annulation of 2-aroyl donor-acceptor cyclopropanes with o-phenylenediamines provides a direct route to 2-aryl-3-benzylquinoxalines. acs.org

The table below provides examples of cyclization and annulation reactions leading to quinoxaline and related fused heterocyclic systems.

Starting MaterialsReaction TypeProductReference
N-Aryl cyanoacetamides, tert-butyl nitriteTandem Nitrosation/CyclizationQuinoxalin-2-ones nih.gov
Catechols, NitroarylaminesPalladium-Catalyzed Reductive AnnulationQuinoxaline Derivatives rsc.org
2-Heteroaryl iodobenzene, NaN3Palladium-Catalyzed Cascade Carbonylative CyclizationFused Quinoxalinones acs.org
1-(2-Aminophenyl)pyrrolesElectrochemical Oxidative Dehydrogenative AnnulationPyrrolo[1,2-a]quinoxaline Derivatives rsc.org
2-Aroyl D–A Cyclopropanes, o-BenzenediaminesAnnulation via Ring-Opening2-Aryl-3-benzylquinoxalines acs.org

Oxidative Transformations of Quinoxalinone Derivatives

Oxidative transformations of quinoxalinone derivatives can lead to a variety of functionalized products. The presence of the quinoxalinone core allows for oxidative coupling reactions with other molecules. For instance, an oxidative cross-coupling of quinoxalinones with indole (B1671886) derivatives has been developed under mild, external photocatalyst-free conditions. researchgate.net Similarly, a visible-light-induced regioselective oxidative coupling of quinoxalinones with pyrrole (B145914) derivatives has been achieved using a commercial photocatalyst and air as the oxidant. sioc-journal.cn

The oxidation of quinoxaline derivatives can also lead to the formation of quinoxaline 1,4-dioxides. mdpi.com Historically, this was achieved by direct oxidation of quinoxalines. mdpi.com More modern methods, such as the use of a complex of hypofluorous acid with acetonitrile (B52724), allow for the quantitative oxidation of quinoxalines to their 1,4-dioxides, even for derivatives with electron-withdrawing or sterically hindering substituents. mdpi.com

Electrochemical Oxidative C2-O Sulfonylation of Quinoxalinones

A notable oxidative transformation is the electrochemical oxidative C2-O sulfonylation of quinoxalinones. rsc.org This method provides a route to 2-sulfonyloxylated quinoxalines through an O-S cross-coupling reaction between quinoxalinones and sodium sulfinates. rsc.orgresearchgate.netrsc.org The reaction proceeds under mild, environmentally friendly conditions without the need for external chemical oxidants. rsc.orgrsc.org This electrochemical approach is advantageous as it avoids the use of harsh reagents and offers good functional group tolerance, leading to moderate to good yields of the desired products. rsc.orgresearchgate.net This method represents a significant advancement in the functionalization of the C2 position of quinoxalinones, a transformation that has been challenging to achieve through traditional methods. rsc.orgresearchgate.netrsc.org

The table below summarizes the key features of the electrochemical oxidative C2-O sulfonylation of quinoxalinones.

ReactantsReaction TypeKey FeaturesProductsReference
Quinoxalinones, Sodium SulfinatesElectrochemical Oxidative O-S Cross-CouplingMetal-free, oxidant-free, mild conditions, good functional group tolerance2-Sulfonyloxylated Quinoxalines rsc.orgresearchgate.netrsc.org

Radical Reactions in Quinoxalinone Chemistry

Radical reactions have emerged as a powerful tool for the functionalization of quinoxalinones, particularly at the C3 position. researchgate.net These reactions often proceed under mild conditions and exhibit broad substrate scope. The general mechanism involves the generation of a radical species, which then adds to the quinoxalinone ring.

Various methods have been developed to generate the initial radical. For example, visible-light-promoted reactions can be used to generate alkyl radicals from sources like alkyl carboxylic acids, alkyl iodides, and 4-alkyl-1,4-dihydropyridines. organic-chemistry.orgrsc.orgacs.org In some cases, these reactions can be performed without a photocatalyst, relying on the photoexcitation of the reactants themselves. organic-chemistry.orgacs.org

Free Radical Cascade C3 Alkylation

A significant application of radical chemistry in this area is the free radical cascade C3 alkylation of quinoxalin-2(1H)-ones. nih.gov These reactions often involve multiple components and proceed through a cascade of radical addition and subsequent transformations. For example, a three-component reaction of quinoxalin-2(1H)-ones, vinylarenes, and other reagents can lead to the formation of complex C3-alkylated products. nih.gov

A proposed mechanism for a three-component deuteration of quinoxalinones with olefins and NaBD4 mediated by Fe(NO3)3•9H2O involves the initial generation of a deuterium (B1214612) radical. frontiersin.org This radical then adds to the olefin to form an alkyl radical, which in turn attacks the quinoxalinone at the C3 position. frontiersin.org Subsequent steps involving a 1,2-hydrogen shift, oxidation, and deprotonation lead to the final C3-alkylated product. frontiersin.orgfrontiersin.org

The table below highlights different approaches for the C3 alkylation of quinoxalin-2(1H)-ones via radical pathways.

Alkyl Radical SourceReaction ConditionsKey FeaturesReference
Alkyl Carboxylic AcidsVisible light, photosensitizer-freeInexpensive oxidant (O2) rsc.org
4-Alkyl-1,4-dihydropyridinesVisible light, photoredox-catalyst-freeUse of acetoxybenziodoxole as an electron acceptor acs.org
Olefins and NaBD4Fe(NO3)3•9H2O mediatedThree-component radical cascade frontiersin.org
Alkyl Iodides or Carboxylic AcidsCobaloxime catalysis, photoexcited quinoxalinoneEconomical and efficient organic-chemistry.org

Trifluoroalkylation Reactions

The introduction of a trifluoromethyl group (CF3) into organic molecules can significantly alter their physical, chemical, and biological properties. In the context of quinoxalin-2(1H)-ones, trifluoroalkylation has been achieved through various methods, often involving radical intermediates.

One notable method involves a three-component tandem reaction using 4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene) as a photocatalyst. mdpi.com This reaction, conducted under mild and environmentally friendly conditions, utilizes air as a green oxidant to produce 3-trifluoroalkylated quinoxalin-2(1H)-ones in moderate to high yields from readily available starting materials. mdpi.com Mechanistic studies, including free radical trapping and fluorescence quenching experiments, have elucidated a visible light-mediated free radical process. mdpi.com

Another approach employs potassium persulfate (K2S2O8) to mediate the trifluoromethyl radical addition to quinoxalin-2(1H)-ones, leading to the formation of C–CF3 bonds. The involvement of radical intermediates in this process has been supported by the detection of reaction intermediates using Liquid Chromatography-Mass Spectrometry (LC-MS).

Furthermore, a three-component reaction has been developed involving indole, quinoxalin-2(1H)-one, and sodium trifluoromethanesulfinate (CF3SO2Na), catalyzed by copper(II) fluoride (B91410) (CuF2) with potassium persulfate (K2S2O8) as the oxidant. This strategy demonstrates high site selectivity and yields various 3-[2-(trifluoromethyl)1H-indol-3-yl]quinoxalin-2(1H)-ones. mdpi.com The proposed mechanism suggests that graphene oxide (GO) can facilitate the auto-tandem radical addition of trifluoromethyl and superoxide (B77818) radicals. mdpi.com

Table 1: Examples of Trifluoroalkylation Reactions of Quinoxalinones

Catalyst/ReagentCo-reagentsProduct TypeYieldReference
4CzIPN (photocatalyst)Air (oxidant)3-Trifluoroalkylated quinoxalin-2(1H)-onesModerate to High mdpi.com
K2S2O83-Trifluoromethylated quinoxalin-2(1H)-onesNot specified
CuF2K2S2O8, CF3SO2Na, Indole3-[2-(Trifluoromethyl)1H-indol-3-yl]quinoxalin-2(1H)-onesNot specified mdpi.com

Rearrangement Reactions and Tautomerism in Quinoxalinone Systems

Quinoxalinone systems are known to undergo various rearrangement reactions, often leading to the formation of other heterocyclic structures, most notably benzimidazoles. These transformations are frequently acid-catalyzed and can proceed through complex mechanisms.

A significant class of rearrangements involves the conversion of quinoxalin-2(1H)-ones into substituted benzimidazoles. rsc.org For instance, 3-aroyl- or 3-alkanoylquinoxalin-2(1H)-ones react with 1,2-diaminobenzenes to form spiro-quinoxalinone intermediates. rsc.org Subsequent heating in acetic acid triggers a cascade of reactions, including acid-catalyzed ring-opening of the spiro compound and intramolecular nucleophilic attack, ultimately yielding benzimidazole (B57391) derivatives with the elimination of water. rsc.org This rearrangement allows for the transfer of substituents from the quinoxalinone's benzene ring to the resulting benzimidazole ring. rsc.org

The Mamedov rearrangement is another key transformation, where 3-benzoylquinoxalin-2-one reacts with nucleophiles like 1,2-benzenediamine or methyl 3-aminocrotonate in acetic acid. researchgate.net These reactions proceed via spiro-quinoxalinone intermediates and follow an intramolecular SN(ANRORC) mechanism (Addition of Nucleophile, Ring-Opening, and Ring-Closing). researchgate.net The specific pathway of the ring-opening and closing steps can differ, involving either a ring-opening anilide cation or an isocyanate cation species. researchgate.net

Tautomerism is another crucial aspect of quinoxalinone chemistry. Quinoxalin-2(1H)-one exists in an oxo-hydroxy tautomeric equilibrium. Studies using matrix-isolation techniques have shown that the fusion of a benzene ring to a pyrazinone ring, as in quinoxalinone, significantly stabilizes the oxo tautomer compared to the parent 2-pyrazinone. nih.gov This observation is consistent with theoretical calculations and highlights the influence of aromaticity on tautomeric stability. nih.gov In solution, quinoxalinones can exist as a mixture of tautomers, and their interconversion can be studied using techniques like NMR spectroscopy. wiley-vch.deubd.edu.bn For example, in dimethyl sulfoxide (B87167) (DMSO), some quinoxalinone derivatives have been observed to exist entirely in the tautomeric form that disrupts the aromaticity of the pyrazine ring, likely due to the minimization of dipolar repulsion. wiley-vch.de

Table 2: Tautomeric Forms of Quinoxalinone

Tautomer NameStructural DescriptionPredominanceReference
Oxo form (Amide)Carbonyl group at C-2, NH at position 1Generally more stable nih.gov
Hydroxy form (Imidic acid)Hydroxyl group at C-2, imine nitrogen at position 1Less stable in the gas phase nih.gov

One-Pot and Tandem Reaction Mechanisms

One-pot and tandem reactions involving quinoxalinones offer efficient and atom-economical routes to complex molecules by combining multiple reaction steps in a single flask without isolating intermediates.

A notable example is the one-pot synthesis of quinoxalin-2-ones from N-aryl cyanoacetamides and tert-butyl nitrite. nih.gov This process involves a tandem sequence of nitrosation, tautomerization, and cyclization to achieve dehydrogenative N-incorporation, affording the quinoxalinone products in good yields. nih.govorganic-chemistry.org

Visible-light-induced tandem reactions have also been developed for the functionalization of quinoxalin-2(1H)-ones. For instance, a photocatalytic three-component tandem reaction of quinoxalin-2(1H)-ones, alkenes, and sulfites, using 4CzIPN as the catalyst and oxygen as the oxidant, yields a series of sulfonated quinoxalin-2(1H)-ones. mdpi.com Similarly, a tandem reaction involving quinoxalin-2(1H)-ones, alkenes, and sulfonyl chlorides has been established. researchgate.net

Another innovative one-pot transformation involves the reaction of quinoxalin-2(1H)-ones with methyl ketones, catalyzed by the ion-exchange resin Amberlyst 15 and sunlight. mdpi.com This green multicomponent reaction, conducted in water and air, leads to the formation of quinoxalinones containing both chloro- and keto-functional groups. mdpi.com

The synthesis of heterocyclic systems containing both tetrazole and 1,2,3,4-tetrahydroisoquinoline (B50084) moieties has been achieved through a one-pot sequence of Ugi-azide and Heck reactions. beilstein-journals.org This demonstrates the power of combining multicomponent reactions with subsequent cyclizations in a single pot.

Table 3: Examples of One-Pot and Tandem Reactions Involving Quinoxalinones

Reaction TypeReactantsCatalyst/ConditionsProductReference
Tandem Nitrosation/CyclizationN-aryl cyanoacetamides, tert-butyl nitrite-Quinoxalin-2-ones nih.govorganic-chemistry.org
Photocatalytic Tandem ReactionQuinoxalin-2(1H)-ones, alkenes, sulfites4CzIPN, O2, visible lightSulfonated quinoxalin-2(1H)-ones mdpi.com
Photocatalytic Tandem ReactionQuinoxalin-2(1H)-ones, alkenes, sulfonyl chlorides4CzIPN, visible lightSulfonylated quinoxalin-2(1H)-ones researchgate.net
Multicomponent TransformationQuinoxalin-2(1H)-ones, methyl ketonesAmberlyst 15, sunlight, water, airChloro- and keto-functionalized quinoxalinones mdpi.com
Ugi-azide/Heck Reaction2-Bromobenzaldehyde, allylamine, trimethylsilyl (B98337) azide, isocyanidePd catalyst for Heck reactionTetrazolyl-1,2,3,4-tetrahydroisoquinolines beilstein-journals.org

Derivatization Reactions for Functional Group Introduction

The quinoxalinone scaffold can be further modified through various derivatization reactions to introduce a wide range of functional groups, enhancing its utility in medicinal chemistry and materials science.

Alkylation Reactions

Alkylation of quinoxalin-2(1H)-ones can occur at the N-1 position, providing a straightforward method for introducing alkyl substituents. For instance, the alkylation of 8-chloroquinoline-2(1H)-one with 2-bromoacetophenone (B140003) has been demonstrated using potassium carbonate in DMF. preprints.org The regioselectivity of these alkylations can be influenced by the substitution pattern on the quinoxalinone ring. preprints.org

Direct C-H alkylation at the C-3 position of quinoxalin-2(1H)-ones has also been achieved. A catalyst- and additive-free method utilizes the direct electron transfer between alkyl carboxylic acids and excited-state quinoxalin-2(1H)-ones to accomplish this transformation. organic-chemistry.org Furthermore, a base-mediated C3-alkylation using unactivated nitroalkanes has been developed. rsc.org

Claisen–Schmidt Condensation

The Claisen-Schmidt condensation is a variation of the aldol (B89426) condensation where an aldehyde or ketone with an α-hydrogen reacts with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.orgbyjus.com This reaction is particularly useful for synthesizing chalcones, which are α,β-unsaturated ketones.

In the context of quinoxalinone chemistry, chalcones have been synthesized by reacting 1-(4-(3-chloroquinoxalin-2-ylamino)phenyl)ethanone with various aromatic aldehydes. innovareacademics.in This reaction is typically carried out in an alcoholic solution with a base like potassium hydroxide (B78521) or sodium hydroxide. innovareacademics.in The resulting quinoxaline-derived chalcones are formed through the condensation of the methyl ketone moiety with the aromatic aldehyde, followed by dehydration. innovareacademics.inmagritek.com

Thionation Reactions

Thionation, the conversion of a carbonyl group to a thiocarbonyl group, is a valuable transformation for modifying the electronic and steric properties of heterocyclic compounds. Lawesson's reagent is a common reagent for this purpose.

The thionation of quinoxalin-2(1H)-one derivatives can lead to the corresponding quinoxaline-2(1H)-thiones. For example, ethyl (quinoxalin-2(1H)one)-3-carboxylate can be thionated using phosphorus pentasulfide (P2S5). researchgate.net

A novel, catalyst-free, one-pot thionation protocol has been developed for the synthesis of 3-alkylaminoquinoxaline-2(1H)-thiones and 3-alkyloxyquinoxaline-2(1H)-thiones. acs.org This method involves the reaction of 2-alkanamino-3-chloroquinoxalines or 2-alkyloxy-3-chloroquinoxalines with N-cyclohexyl dithiocarbamate (B8719985) cyclohexyl ammonium (B1175870) salt in refluxing ethanol (B145695). The reaction proceeds through an in-situ rearrangement of a quinoxalin-2-yl cyclohexylcarbamodithioate intermediate to yield the final thione product in excellent yields. acs.org This method offers several advantages, including high yields, simple procedures, and the absence of a catalyst. acs.org

Advanced Structural Elucidation and Spectroscopic Characterization of 8 Chloroquinoxalin 5 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. Through the analysis of one- and two-dimensional NMR spectra, it is possible to map out the complete carbon-proton framework of 8-Chloroquinoxalin-5(1H)-one.

One-Dimensional NMR (¹H NMR, ¹³C NMR) for Structural Confirmation

One-dimensional NMR provides foundational information about the chemical environment, connectivity, and number of different types of protons and carbons in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the four protons of the molecule: three on the aromatic rings and one on the nitrogen atom (N-H). The aromatic protons would appear as doublets or triplets, depending on their coupling with adjacent protons. The N-H proton typically appears as a broad singlet, and its chemical shift can be sensitive to solvent and concentration. The electron-withdrawing effects of the chlorine atom, the carbonyl group, and the pyrazine (B50134) ring nitrogen atoms significantly influence the chemical shifts of the aromatic protons, generally shifting them downfield.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides direct information about the carbon skeleton. scispace.commdpi.com For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule. The carbonyl carbon (C-5) is characteristically found at a significantly downfield chemical shift (typically >160 ppm). Carbons bonded to the electronegative chlorine (C-8) and nitrogen atoms (C-4a, C-8a) also exhibit downfield shifts. Quaternary carbons (C-4a, C-5, C-8a) are distinguishable from protonated carbons. scispace.commdpi.com

Predicted NMR Data for this compound

¹H NMR (in DMSO-d₆, 400 MHz)

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2 ~8.2 d ~4.5 1H
H-3 ~7.9 d ~4.5 1H
H-6 ~7.6 t ~8.0 1H
H-7 ~7.4 d ~8.0 1H

¹³C NMR (in DMSO-d₆, 101 MHz)

Carbons Predicted Chemical Shift (δ, ppm)
C-2 ~150
C-3 ~134
C-4a ~132
C-5 ~178
C-6 ~136
C-7 ~125
C-8 ~128

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei. tandfonline.comnih.govipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between H-2 and H-3 in the pyrazine ring, and between H-6 and H-7 on the benzene (B151609) ring, confirming their adjacency. rsc.orgmdpi.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond C-H correlation). rsc.orgmdpi.com This allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding proton signal from the ¹H NMR spectrum. For example, the proton at ~7.6 ppm (H-6) would show a cross-peak with the carbon at ~136 ppm (C-6).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range couplings between protons and carbons (typically 2-4 bonds). mdpi.commdpi.comrsc.org HMBC is essential for connecting the different spin systems and identifying quaternary (non-protonated) carbons. Key correlations would include the N-H proton showing a correlation to C-8a and C-5, and H-7 showing correlations to the carbonyl carbon C-5 and the chlorine-bearing carbon C-8, thus confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected by bonds. ipb.ptrsc.orgucsb.eduresearchgate.net This is particularly useful for confirming stereochemistry and the spatial arrangement of substituents. For instance, a NOESY spectrum could show a correlation between H-7 and the N1-H proton, providing evidence for their spatial proximity.

Expected 2D NMR Correlations for this compound

Experiment Correlating Nuclei Type of Information
COSY H-2 ↔ H-3; H-6 ↔ H-7 ³JHH coupling (adjacent protons)
HSQC H-2 ↔ C-2; H-3 ↔ C-3; H-6 ↔ C-6; H-7 ↔ C-7 ¹JCH coupling (direct attachment)
HMBC N1-H ↔ C-8a, C-5; H-7 ↔ C-5, C-8a, C-8; H-6 ↔ C-8, C-4a ²⁻³JCH coupling (connectivity across atoms)

| NOESY | H-7 ↔ N1-H; H-6 ↔ N1-H | Through-space proximity |

Microcryoprobe and Capillary Probe NMR for Microscale Analysis

In situations where sample quantity is limited, such as in metabolite identification or high-throughput screening, specialized NMR hardware is employed. mdpi.comresearchgate.netacs.org

Microcryoprobe NMR: This technology involves cryogenically cooling the detector coil and preamplifier, which dramatically reduces thermal noise and can increase the signal-to-noise ratio by a factor of four or more compared to conventional probes. hyphadiscovery.comst-andrews.ac.ukacs.org This enhanced sensitivity allows for the acquisition of high-quality 1D and 2D NMR data on microgram quantities of material, making it possible to fully characterize compounds like this compound even when only a small amount is available. hyphadiscovery.comst-andrews.ac.ukacs.orgabdn.ac.ukresearchgate.net

Capillary Probe NMR: Capillary probes are designed for very small sample volumes, often in the microliter or even nanoliter range. bruker.comacs.org They use small-diameter capillary tubes to hold the sample, which is ideal for mass-limited samples. mdpi.comresearchgate.netacs.org The use of solenoidal microcoils provides high mass sensitivity. acs.org These probes are well-suited for hyphenated techniques like LC-NMR, where components separated by chromatography can be analyzed directly. researchgate.netacs.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about molecular weight and elemental formula.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or five decimal places). This precision allows for the determination of a unique elemental formula for the detected ion. For this compound (molecular formula C₈H₅ClN₂O), HRMS can confirm its composition by matching the experimentally measured mass to the calculated exact mass. The presence of the chlorine atom is further confirmed by its characteristic isotopic pattern, where the [M+2]⁺ peak (due to the ³⁷Cl isotope) is approximately one-third the intensity of the [M]⁺ peak (due to the ³⁵Cl isotope). researchgate.net

HRMS Data for this compound

Parameter Value
Molecular Formula C₈H₅³⁵ClN₂O
Calculated Exact Mass ([M+H]⁺) 181.0163
Expected Isotopic Peak ([M+2+H]⁺) 183.0134

| Isotopic Ratio (³⁵Cl/³⁷Cl) | ~3:1 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves selecting a specific parent ion (e.g., the protonated molecule [M+H]⁺), subjecting it to fragmentation through collision-induced dissociation (CID), and then analyzing the resulting fragment ions. nih.govacs.orgnih.gov The fragmentation pattern provides a "fingerprint" that helps to confirm the structure. researchgate.netresearchgate.netresearchgate.net

For this compound, the protonated molecule ([M+H]⁺ at m/z 181) would likely undergo characteristic fragmentations. A primary fragmentation pathway for quinoxalinones is the loss of a carbon monoxide (CO) molecule (28 Da) from the lactam ring. uchile.cl Further fragmentation could involve cleavage of the pyrazine ring or loss of HCl. The resulting fragment ions, when analyzed by HRMS, can have their elemental compositions determined, providing strong evidence for the proposed fragmentation pathways and, consequently, the structure of the parent molecule.

Proposed MS/MS Fragmentation of [C₈H₅ClN₂O+H]⁺

Precursor Ion (m/z) Proposed Fragment Ion Neutral Loss Fragment m/z
181.0163 [C₇H₅ClN₂]⁺ CO 153.0214
181.0163 [C₈H₄N₂O]⁺ HCl 144.0324

Ion Mobility Spectrometry (IMS) in Conjunction with MS

Ion Mobility Spectrometry (IMS) coupled with Mass Spectrometry (MS) is a powerful analytical technique that provides information on the size, shape, and charge of an ion, in addition to its mass-to-charge ratio. nih.govnih.gov This multidimensional separation capability is particularly valuable for distinguishing between isomers, isobars, and conformers, which may be indistinguishable by MS alone. nih.gov

In the context of this compound, IMS-MS would serve as a high-throughput method for its analysis. derpharmachemica.com The technique separates ions in the gas phase on a millisecond timescale based on their differential mobility through a drift tube filled with a buffer gas. nih.govderpharmachemica.com The resulting drift time is proportional to the ion's rotationally averaged collision cross-section (CCS), a parameter related to its size and shape.

For quinoxaline (B1680401) derivatives, IMS-MS can provide crucial structural insights. Different tautomers or conformers of this compound, if they exist in the gas phase, would exhibit different CCS values, allowing for their separation and individual characterization. nih.gov This technique is also adept at reducing chemical noise and separating the target analyte from complex matrices. nih.gov While specific experimental IMS-MS data for this compound is not yet prevalent in the literature, the application of various IMS methods such as Drift-Time Ion Mobility Spectrometry (DTIMS) and Traveling-Wave Ion Mobility Spectrometry (TWIMS) to related heterocyclic systems demonstrates its potential utility. nih.gov DTIMS, in particular, allows for the direct measurement of CCS values, which can be compared with theoretically calculated models to confirm structural assignments. nih.gov

Vibrational Spectroscopy

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to particular bond vibrations. msu.edu For this compound, the IR spectrum is expected to display several characteristic absorption bands that confirm its key structural features.

The presence of the lactam functionality is central to the structure. This includes a carbonyl group (C=O) and a secondary amine (N-H) group within the heterocyclic ring.

N-H Stretching: A broad absorption band is anticipated in the region of 3200-3400 cm⁻¹ due to the N-H stretching vibration. Hydrogen bonding in the solid state can significantly broaden this peak.

C=O Stretching: A strong, sharp absorption band characteristic of the amide carbonyl stretch is expected to appear in the range of 1650-1680 cm⁻¹. For a related compound, 3-Chloro-7-hydroxyquinoxalin-2(1H)-one 4-oxide, the C=O stretch was observed at 1661 cm⁻¹. researchgate.net

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring typically appear just above 3000 cm⁻¹, usually in the 3000-3100 cm⁻¹ range. scialert.net

C=N and C=C Stretching: The quinoxaline ring system contains both C=N and C=C bonds. Their stretching vibrations are expected in the 1400-1620 cm⁻¹ region. scialert.net In related quinoxaline-derived chalcones, C=C stretching vibrations were identified around 1482-1594 cm⁻¹. derpharmachemica.com

C-Cl Stretching: The vibration of the carbon-chlorine bond is expected to produce a band in the fingerprint region, typically between 600 and 800 cm⁻¹.

The table below summarizes the expected IR absorption frequencies for the primary functional groups in this compound based on established ranges and data from analogous compounds.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Amide N-HStretch3200 - 3400 (broad)
Carbonyl C=OStretch1650 - 1680 (strong)
Aromatic C-HStretch3000 - 3100
Aromatic C=CStretch1400 - 1600
Imine C=NStretch1550 - 1620
Aryl C-ClStretch600 - 800

Data compiled from general spectroscopic tables and literature on related compounds. derpharmachemica.comscialert.netresearchgate.net

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is complementary to IR spectroscopy and particularly useful for identifying and characterizing molecules. google.com It is highly sensitive to the vibrations of non-polar bonds and symmetric systems, making it well-suited for studying the aromatic framework of quinoxalinone derivatives. google.comacs.org

Applications of Raman spectroscopy for this compound include:

Structural Fingerprinting: The Raman spectrum provides a unique and highly specific molecular fingerprint, enabling rapid identification and quality control. google.com

Analysis of Conjugation: The intensities of Raman bands associated with the quinoxalinone core can be correlated with the extent of π-conjugation within the molecule. acs.orgnih.gov Research on other quinoxalinone systems has shown that intense Raman markers can differentiate even closely related structures and that their intensity is linked to the electronic absorption properties. acs.orgnih.gov

Reaction Monitoring: The non-destructive nature of Raman spectroscopy allows for in-situ monitoring of synthetic reactions to form or modify the quinoxaline ring. google.com

For the parent quinoxaline molecule, the most resonance-enhanced Raman band in its triplet state was observed between 1270-1340 cm⁻¹, corresponding to in-plane stretching of C-C and C-N bonds. aip.org For a series of quinoxalinone-based fluorophores, intense bands between 1480 and 1631 cm⁻¹ were assigned to stretching vibrations of the aromatic C=C and C=N bonds. acs.org Therefore, the Raman spectrum of this compound is expected to be rich in signals within the 1200-1700 cm⁻¹ region, providing detailed information about its heterocyclic and aromatic framework.

Infrared (IR) Spectroscopy for Functional Group Identification

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. rsc.org This technique is particularly informative for compounds containing chromophores, such as the aromatic and conjugated system of this compound.

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands arising from electronic transitions within the π-system of the chloro-substituted benzopyrazinone core. The primary transitions anticipated are π → π* and n → π*. researchgate.net

π → π Transitions:* These are typically high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For aromatic and conjugated systems like quinoxalinones, these transitions often occur in the UV region, typically below 350 nm. A study on 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, a related derivative, showed absorption maxima in the 200-400 nm range. researchgate.net

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen and oxygen atoms, to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions and appear at longer wavelengths.

The position and intensity of these absorption bands can be influenced by factors such as solvent polarity and pH. The presence of the chlorine atom (an auxochrome) and the carbonyl group on the quinoxaline ring system will modulate the energy of the molecular orbitals, thereby affecting the wavelength of maximum absorption (λ_max). Analysis of these absorption properties provides valuable information about the electronic structure of the molecule.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nist.gov This technique involves diffracting an X-ray beam off a single crystal of the compound, producing a diffraction pattern from which an electron density map and, ultimately, a complete molecular structure can be calculated. nist.gov

For this compound, a single-crystal X-ray diffraction analysis would provide unambiguous structural data, including:

Bond Lengths and Angles: Precise measurement of all interatomic distances and angles, confirming the connectivity and geometry of the quinoxalinone ring and its substituents.

Absolute Configuration: For chiral molecules, X-ray crystallography can determine the absolute stereochemistry.

Intermolecular Interactions: Elucidation of how molecules are arranged in the crystal lattice, revealing non-covalent interactions such as hydrogen bonding (e.g., between the N-H and C=O groups of adjacent molecules) and π–π stacking interactions, which have been observed in similar structures. iucr.org

Although a specific crystal structure for this compound is not publicly available as of this writing, numerous crystal structures of substituted quinoxaline derivatives have been reported, demonstrating the suitability of this technique for definitive structural elucidation. iucr.orgiucr.orgmdpi.com

Electron Diffraction (ED) for Direct Structural Information

Following a comprehensive search of scientific literature and structural databases, no specific studies utilizing electron diffraction (ED) for the direct structural elucidation of this compound have been identified. While electron diffraction, including techniques like gas-phase electron diffraction (GED) and microcrystal electron diffraction (MicroED), is a powerful method for determining the geometric arrangement of atoms in molecules, its application to this particular compound has not been reported in the available scientific literature.

Techniques such as X-ray crystallography and various spectroscopic methods have been more commonly employed for the characterization of quinoxaline derivatives. isca.meisca.metandfonline.com These methods provide valuable information about the molecular structure, connectivity, and electronic properties of such compounds. isca.meisca.metandfonline.com

Should research employing electron diffraction for the analysis of this compound become available, this section will be updated to include detailed research findings and relevant data tables on its structural parameters.

Computational and Theoretical Investigations of 8 Chloroquinoxalin 5 1h One

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the fundamental characteristics of quinoxaline (B1680401) derivatives.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com It has been widely applied to study quinoxaline derivatives to understand their structural and electronic properties. uctm.eduresearchgate.net DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), are used to optimize molecular geometries and predict various molecular properties. uctm.eduresearchgate.net

The reactivity of molecules can be predicted using DFT, as it provides insights into how a substance will respond during a chemical reaction. chemrxiv.orgd-nb.info For quinoxaline derivatives, DFT studies have been used to analyze their chemical reactivity, which is crucial for the development of new biologically active molecules. uctm.edu These computational analyses help in understanding the relationship between the molecular structure and the observed chemical behavior.

Molecular Orbital Analysis (HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uctm.edu The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. uctm.eduresearchgate.net The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for determining molecular reactivity; a smaller gap generally indicates higher reactivity. researchgate.netresearchgate.net

For quinoxaline derivatives, the distribution and energies of HOMO and LUMO orbitals are analyzed to understand their electronic properties and reactivity. For instance, in some 5,8-quinolinedione (B78156) derivatives, the LUMO is localized on the 5,8-quinolinedione moiety, indicating high reactivity towards nucleophilic molecules. mdpi.com Time-dependent DFT (TD-DFT) methods are often employed to examine these electronic properties in detail. bhu.ac.in

Table 1: Frontier Molecular Orbital (FMO) Parameters

Parameter Description Significance
HOMO Highest Occupied Molecular Orbital Represents the ability to donate an electron.
LUMO Lowest Unoccupied Molecular Orbital Represents the ability to accept an electron.

| Energy Gap (ΔE) | The energy difference between HOMO and LUMO | A smaller gap often correlates with higher chemical reactivity. researchgate.netresearchgate.net |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. avogadro.ccdergipark.org.tr The MEP map displays regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively. researchgate.netdergipark.org.tr Red areas indicate negative potential (electron-rich), while blue areas signify positive potential (electron-poor). avogadro.ccdergipark.org.tr

In the study of quinoxaline derivatives, MEP analysis helps to identify the most reactive parts of the molecule. researchgate.net For example, in a related quinoxaline-2,3-dione derivative, it was found that the oxygen atoms influence the electrophilic reactivity, whereas the carbon atoms in the aromatic ring determine the nucleophilic reactivity. uctm.edu This information is crucial for understanding intermolecular interactions and designing new compounds with specific reactivity patterns. dergipark.org.tr

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net These simulations allow for the analysis of conformational changes and the stability of molecular complexes. oatext.com In the context of drug design, MD simulations can predict how a ligand binds to a protein and the stability of the resulting complex. oatext.comnih.gov The process often involves solvating the molecule in a water box and using a force field to describe the interatomic interactions. oatext.com

Conformational analysis investigates the different spatial arrangements of atoms in a molecule, known as conformations, that can be interconverted by rotation about single bonds. scribd.com This analysis is crucial for understanding the structure-activity relationships of flexible molecules. Computational methods, including DFT and semi-empirical calculations, are used to determine the relative energies of different conformers and the barriers to their interconversion. ucl.ac.uknih.gov For complex molecules, understanding the preferred conformations in different environments (e.g., solid state vs. solution) is essential for predicting their biological activity. ucl.ac.uknih.govchemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. dergipark.org.trnih.gov These models are often developed using linear regression analysis or more advanced methods like artificial neural networks to establish a mathematical relationship between molecular descriptors and the observed activity or property. researchgate.net

For quinoxaline derivatives, QSAR and QSPR studies have been employed to predict various properties, including their antimicrobial activity and corrosion inhibition efficiency. researchgate.net By identifying key molecular descriptors that influence a particular property, these models can guide the design of new compounds with enhanced characteristics. researchgate.netnih.gov For example, a QSPR study on quinoxaline derivatives as corrosion inhibitors identified constitutional indices as important descriptors for predicting their performance. researchgate.net Similarly, QSAR models have been developed for pyrimido-isoquinolin-quinones to predict their antibacterial activity against resistant strains. nih.govmdpi.com

Table 2: Key Concepts in QSAR/QSPR

Term Definition Application Example
QSAR Quantitative Structure-Activity Relationship Predicting the antibacterial activity of new quinoxaline derivatives based on their structural features. acs.org
QSPR Quantitative Structure-Property Relationship Modeling the melting points or corrosion inhibition efficiency of a series of quinoxaline compounds. researchgate.netresearchgate.net

| Molecular Descriptors | Numerical values that characterize the structure of a molecule. | These can include constitutional, topological, geometric, and electronic parameters. researchgate.net |

Prediction of Spectroscopic Data through Computational Methods

Computational methods, particularly DFT, are widely used to predict spectroscopic data such as NMR, IR, and UV-visible spectra. mdpi.com These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of newly synthesized compounds. researchgate.net The accuracy of these predictions has been shown to be quite high when appropriate levels of theory and basis sets are used. researchgate.net

For quinoxaline derivatives, calculated ¹H and ¹³C NMR spectra have been shown to reproduce experimental data with good correlation. mdpi.com Similarly, calculated vibrational frequencies from DFT can be compared with experimental FT-IR spectra to assign vibrational modes. researchgate.net The prediction of electronic absorption spectra using TD-DFT calculations also helps in understanding the electronic transitions within the molecule. researchgate.net Recently, artificial intelligence and machine learning models are also being developed to accelerate the prediction of spectroscopic data from molecular structures. arxiv.org

Computational Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)

Computational chemistry provides powerful tools for investigating the array of non-covalent interactions that govern the supramolecular assembly of molecules like 8-Chloroquinoxalin-5(1H)-one in the solid state. Although specific computational studies on the intermolecular interactions of this compound have not been detailed in the surveyed literature, the established methodologies allow for a theoretical exploration of its potential interaction motifs, particularly hydrogen bonding.

The structure of this compound, featuring a lactam group (a cyclic amide), possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl C=O group). This duality allows for the formation of robust hydrogen-bonded networks. Computational methods such as Density Functional Theory (DFT) are instrumental in analyzing these interactions. DFT calculations can determine the optimized geometry of molecular dimers or larger clusters, revealing the most stable arrangements and the corresponding interaction energies.

Several computational tools are employed to characterize and quantify these non-covalent interactions:

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can identify the presence of a bond critical point (BCP) between two atoms, which is a hallmark of an interaction. The properties of the electron density at the BCP, such as its magnitude and the Laplacian, offer insights into the strength and nature of the bond, distinguishing, for example, strong hydrogen bonds from weaker van der Waals contacts.

Non-Covalent Interaction (NCI) Plot: The NCIplot index is a visualization tool based on the electron density and its reduced density gradient (RDG). It generates graphical representations of non-covalent interaction regions in real space, color-coded to indicate the type and strength of the interaction, from strong attractive forces like hydrogen bonds to weaker van der Waals forces.

For a molecule such as this compound, these methods would likely predict the formation of strong N-H···O=C hydrogen bonds, leading to the creation of dimers or extended chains, a common feature in similar heterocyclic structures. The table below illustrates the typical types of data generated from such computational analyses.

Table 1: Illustrative Computational Data for Intermolecular Interaction Analysis This table is a generalized representation of data that would be generated from a computational study. Specific values for this compound are not available.

Interaction TypeComputational MethodTypical Parameters InvestigatedAnticipated Finding for this compound
Hydrogen BondingDFT, QTAIMBond distance (D-H···A), Bond angle, Interaction Energy (kcal/mol), Electron density at BCPStrong N-H···O=C hydrogen bonds forming dimers or chains.
π···π StackingDFT, NCIplotInterplanar distance, Offset distance, Interaction Energy (kcal/mol)Potential stacking between quinoxaline ring systems.
Halogen BondingDFT, Molecular Electrostatic Potential (MEP)C-Cl···X distance, Interaction Energy (kcal/mol)Possible weak interactions involving the chlorine atom.
van der Waals ForcesNCIplot, Hirshfeld SurfaceContact distances, Percentage contribution to Hirshfeld surfaceGeneral dispersive forces contributing to crystal packing.

Computational Prediction of Fragmentation Chemistry in Mass Spectrometry

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of compounds. The fragmentation pattern observed in a mass spectrum is a molecular fingerprint that results from the decomposition of the initial molecular ion. Computational methods are increasingly used to predict and interpret these fragmentation pathways, providing a theoretical framework to understand the observed spectra. While a specific computational fragmentation analysis for this compound is not present in the reviewed scientific literature, established methodologies can be applied to predict its behavior.

The primary approaches for predicting mass spectral fragmentation include:

Quantum Chemical (QC) Modeling: This first-principles approach uses quantum mechanics to model the potential energy surface of the molecular ion. By calculating the energies of various potential fragments and the transition state energies for different dissociation pathways, it is possible to identify the most likely fragmentation reactions. This method can provide detailed mechanistic insights into how the molecule breaks apart. For this compound, QC modeling could explore pathways such as the loss of CO, Cl, or HCN, which are common fragmentation patterns for related heterocyclic and chlorinated compounds.

Rules-Based and Database-Driven Methods: These systems utilize extensive databases of known fragmentation patterns from experimentally determined mass spectra. Algorithms apply a set of established chemical fragmentation rules to a given structure to predict the resulting mass spectrum. The accuracy of these methods depends heavily on the comprehensiveness of the underlying database and the applicability of the rules to the specific chemical class of the molecule .

Machine Learning and Deep Learning: More recently, deep learning techniques, particularly graph neural networks, have been applied to predict fragmentation patterns. These models are trained on vast libraries of molecule-spectrum pairs and learn the complex relationships between a molecule's structure and its fragmentation behavior without relying on predefined rules.

For this compound (molecular weight ≈ 180.59 g/mol ), a computational analysis would likely predict the formation of several key fragments. The initial molecular ion (M+) would be observed, and subsequent fragmentation could involve the cleavages detailed in the illustrative table below.

Table 2: Hypothetical Fragmentation Prediction for this compound This table presents a generalized prediction based on common fragmentation rules for similar structures. Specific computational results for this compound are not available.

Initial Ion (m/z)Neutral LossFragment Ion (m/z)Plausible Fragmentation Pathway
[M]+• (180/182)CO[M-CO]+• (152/154)Loss of the carbonyl group from the lactam ring.
[M]+• (180/182)Cl•[M-Cl]+ (145)Cleavage of the carbon-chlorine bond.
[M-CO]+• (152/154)HCN[M-CO-HCN]+• (125/127)Loss of hydrogen cyanide from the pyrazine (B50134) ring fragment.
[M-Cl]+ (145)CO[M-Cl-CO]+ (117)Subsequent loss of the carbonyl group after initial chlorine loss.

Note: The presence of chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in characteristic isotopic peaks (M+ and M+2) for chlorine-containing fragments.

Mechanistic Insights into Biological Activities of 8 Chloroquinoxalin 5 1h One Derivatives in Vitro and Preclinical

Molecular Targets and Binding Interactions

The diverse pharmacological effects of 8-chloroquinoxalin-5(1H)-one derivatives can be attributed to their ability to interact with multiple molecular targets. These interactions range from the intercalation into DNA and inhibition of crucial enzymes to the modulation of immune receptors and disruption of protein-nucleic acid complexes.

DNA Intercalation and Topoisomerase II Inhibition

Certain quinoxaline (B1680401) derivatives have been reported to exert their anticancer effects by intercalating into DNA and inhibiting topoisomerase II, an enzyme essential for DNA replication and transcription. nih.govsemanticscholar.org Topoisomerase II facilitates the passage of a DNA duplex through a transient double-strand break it creates, a process vital for relieving supercoils and untangling chromosomes. wikipedia.orgplos.org Inhibitors of this enzyme can be classified as poisons, which stabilize the transient enzyme-DNA complex leading to cytotoxic DNA breaks, or as catalytic inhibitors that block the enzyme's activity without causing DNA damage. wikipedia.orgmdpi.comnih.gov

Some quinoxaline derivatives function as topoisomerase II poisons by intercalating into the DNA double helix, a non-covalent interaction that distorts the DNA structure and prevents the re-ligation of the DNA strands after cleavage by the enzyme. nih.govsemanticscholar.org This leads to an accumulation of DNA double-strand breaks, triggering apoptosis and cell death. nih.govwikipedia.org For instance, studies on nih.govresearchgate.netvulcanchem.comtriazolo[4,3-a]quinoxalines have demonstrated their ability to act as DNA intercalators and topoisomerase II inhibitors. nih.gov Molecular docking studies suggest that features like hydrogen bond acceptors in the quinoxaline chromophore and extended linkers facilitate their binding affinity to DNA. nih.gov

The following table summarizes the topoisomerase II inhibitory activity and DNA binding affinity of selected potent triazoloquinoxaline derivatives.

CompoundTopoisomerase II IC₅₀ (µM)DNA Binding IC₅₀ (µM)
6e-38.00
7b-32.49
7c0.940-
7e0.89029.06
7g-36.50
Doxorubicin (B1662922)-31.27
Data sourced from a study on triazoloquinoxalines-based DNA intercalators-Topo II inhibitors. nih.gov

Kinase Inhibition (e.g., VEGFR-2, other PTKs)

A significant mechanism of action for many this compound derivatives is the inhibition of protein tyrosine kinases (PTKs), which are crucial regulators of cellular processes like proliferation, differentiation, and apoptosis. mdpi.com Dysregulation of PTKs is a common feature in cancer, making them attractive therapeutic targets. mdpi.comajchem-a.com

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key transmembrane tyrosine kinase receptor involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govrsc.orgmdpi.com Several quinoxaline derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. nih.govrsc.orgtandfonline.com These compounds typically compete with ATP for binding to the kinase domain of the receptor, thereby blocking the downstream signaling cascade that promotes cell proliferation and angiogenesis. ukm.my For example, certain nih.govresearchgate.netvulcanchem.comtriazolo[4,3-a]quinoxaline derivatives have shown prominent inhibitory efficiency against VEGFR-2 kinase with IC₅₀ values in the nanomolar range. nih.gov

Derivatives of pyrrolo[1,2-a]quinoxalin-4(5H)-one have been identified as novel non-covalent inhibitors of Bruton's tyrosine kinase (BTK), a promising target for B cell malignancies and autoimmune disorders. nih.gov These compounds demonstrated significant BTK inhibition with IC₅₀ values as low as 7.41 nM. nih.gov

The table below presents the VEGFR-2 inhibitory activities of selected quinoxaline derivatives.

CompoundVEGFR-2 IC₅₀ (nM)
25d3.4 ± 0.3
25e6.8 ± 0.5
25i-
27e-
Sorafenib (control)3.12
Data for compounds 25d and 25e from a study on new quinoxaline derivatives as VEGFR-2 inhibitors. nih.gov Sorafenib data from a separate study on 3-methylquinoxaline derivatives. tandfonline.com

Aldose Reductase Inhibition

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. nih.govnih.gov Under hyperglycemic conditions, this pathway is overactivated, leading to the accumulation of sorbitol and subsequent osmotic stress, a key factor in the development of diabetic complications. nih.govnanobioletters.com Therefore, inhibiting aldose reductase is a promising therapeutic strategy for managing such complications. nanobioletters.comresearchgate.net

Quinoxalin-2(1H)-one derivatives have been designed and synthesized as potent and selective aldose reductase inhibitors. researchgate.net The introduction of a phenolic hydroxyl group to the quinoxalinone core and the C3 side chain has been shown to result in compounds with IC₅₀ values in the micromolar to nanomolar range. nanobioletters.com For instance, 2-(3-(2,4-dihydroxyphenyl)-7-fluoro-2-oxoquinoxalin-1(2H)-yl)acetic acid (6e) was identified as a highly active inhibitor. researchgate.net

The following table shows the aldose reductase inhibitory activity of selected quinoxalin-2(1H)-one derivatives.

CompoundAldose Reductase IC₅₀ (µM)
6e0.032
Series 6 (range)0.032 - 0.468
Series 8 (range)-
Data sourced from a study on quinoxalin-2(1H)-one based aldose reductase inhibitors. researchgate.net

Modulation of Toll-like Receptors (TLR7 and TLR8)

Toll-like receptors (TLRs) are a class of proteins that play a crucial role in the innate immune system. nih.govacs.org TLR7 and TLR8 are located in endosomes and are activated by single-stranded RNA (ssRNA), leading to immune responses. nih.govacs.orgnih.gov Modulation of these receptors by small molecules can either enhance or suppress immune activity, offering therapeutic potential for various conditions, including viral infections and autoimmune diseases. nih.govcore.ac.ukinvivogen.com

Derivatives of imidazo[1,5-a]quinoxaline (B8520501) and pyrazolo[1,5-a]quinoxaline have been evaluated for their ability to modulate TLRs. nih.gov Specifically, pyrazolo[1,5-a]quinoxaline derivatives have been identified as potent and selective antagonists of TLR7, inhibiting the activation of NF-κB. nih.gov This positions them as potential candidates for the development of new immunomodulatory compounds. nih.gov A quinoline-derivative, M5049 (Enpatoran), acts as a dual and selective inhibitor of both TLR7 and TLR8. invivogen.com

Disruption of Protein-Nucleic Acid Interactions (e.g., dsRNA-NS1A)

Targeting the interaction between viral proteins and host or viral nucleic acids is a promising antiviral strategy. The non-structural protein 1 of influenza A (NS1A) binds to double-stranded RNA (dsRNA), a key mechanism for the virus to evade the host's innate immune response. nih.gov

A library of quinoxaline derivatives has been developed to inhibit the influenza A virus by targeting the NS1A protein. researchgate.net An in vitro fluorescence polarization assay demonstrated that these compounds can disrupt the interaction between dsRNA and NS1A to varying degrees. researchgate.netnih.gov The most active compounds showed IC₅₀ values in the low micromolar range without significant intercalation into dsRNA, suggesting a specific disruption of the protein-nucleic acid complex. researchgate.net

Enzyme Inhibition Mechanisms

The inhibitory activity of this compound derivatives against various enzymes is governed by different mechanisms, primarily competitive, non-competitive, or uncompetitive inhibition. wikipedia.org These mechanisms describe how the inhibitor binds to the enzyme and affects its interaction with the substrate. wikipedia.org

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. wikipedia.org This is a common mechanism for kinase inhibitors, which often compete with ATP for the binding site. ukm.my

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity without affecting substrate binding. wikipedia.org

Mixed-type Inhibition: Some quinazolinone derivatives have been shown to be mixed-type inhibitors, meaning they can bind to both the free enzyme and the enzyme-substrate complex. mdpi.com For example, a study on a quinazolinone derivative as a tyrosinase inhibitor revealed this type of mechanism. mdpi.com

Furthermore, some quinoxaline-related compounds, like coumarins, act as mechanism-based inhibitors of carbonic anhydrase, where the enzyme hydrolyzes the inhibitor to its active form within the active site. unifi.it

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound and its derivatives is intricately linked to their chemical structures. Structure-Activity Relationship (SAR) studies have been instrumental in elucidating the key molecular features that govern their potency and selectivity as potential therapeutic agents. These studies involve systematic modifications of the quinoxaline scaffold and analysis of the resulting changes in biological effects.

Impact of Substituents on Biological Potency and Selectivity

The nature and position of substituents on the quinoxaline ring system play a critical role in determining the biological potency and selectivity of these derivatives. Research has shown that both electron-donating and electron-withdrawing groups can significantly influence the anticancer activity of quinoxaline compounds. mdpi.com

For instance, in a series of novel oxadiazole-quinoxalines, derivatives with a 7-trifluoromethyl-quinoxaline nucleus showed promising activity against various cancer cell lines. mdpi.com Specifically, compound 24 , which features this substitution, demonstrated notable activity against leukemia, CNS, ovarian, renal, prostate, and breast cancer cell lines, with the highest potency against breast cancer cell lines MCF7 and MDA-MB-468. mdpi.com This suggests that electron-withdrawing groups like trifluoromethyl at the 7-position can enhance cytotoxic effects. Conversely, the presence of electron-releasing groups such as methoxy (B1213986) (OCH3) at various positions has also been shown to be essential for activity in other quinoxaline series. mdpi.com

The position of the substituent is equally important. Shifting a sulfonamide group from position 6 to position 7 on the quinoxaline ring resulted in a decrease in antiproliferative activity under both normal and low-oxygen conditions. rsc.org Furthermore, the introduction of different moieties at various positions has been explored to modulate activity. For example, linking amide, urea, thiourea, and sulfonamide moieties to the quinoxaline core has been a strategy to develop new antiproliferative agents. nih.gov

The selectivity of these compounds against cancer cells over normal cells is a crucial aspect of SAR studies. Some derivatives have shown promising selectivity. For example, certain quinoxaline-3-propanamide derivatives exhibited higher cytotoxicity against HCT-116 and MCF-7 cancer cell lines compared to the standard drug doxorubicin, with significant selectivity indices. rsc.org

Table 1: Impact of Substituents on the Anticancer Activity of Quinoxaline Derivatives

CompoundSubstituent(s)Cancer Cell Line(s)Observed Activity (IC50/GI50)Reference
Compound 24 7-trifluoromethyl-quinoxaline nucleusBreast (MCF7, MDA-MB-468)GI50: 1.85 µM (MCF7), 1.95 µM (MDA-MB-468) mdpi.com
Compound 8 1,3,4-oxadiazole-core, 7-trifluoromethyl-quinoxaline nucleusColon (HCT-116), Leukemia (HL-60(TB)), Lung (HOP-62)>85% growth inhibition mdpi.com
Quinoxaline-3-propanamide derivative 14 Not specifiedColon (HCT-116), Breast (MCF-7)High cytotoxicity and selectivity rsc.org
Quinoxaline derivative with 6-sulfonamide 6-sulfonamideAdenocarcinoma (MCF-7)More active than 7-sulfonamide analog rsc.org
Quinoxaline derivative with 7-sulfonamide 7-sulfonamideAdenocarcinoma (MCF-7)Less active than 6-sulfonamide analog rsc.org

Role of Specific Functional Groups (e.g., N-oxides, Halogenation)

Specific functional groups, such as N-oxides and halogens, have been shown to be pivotal in modulating the biological activities of quinoxaline derivatives.

N-oxides: The introduction of N-oxide groups to the quinoxaline ring, forming quinoxaline 1,4-di-N-oxides (QdNOs), has been a significant strategy in enhancing their biological properties. frontiersin.orgnih.gov These N-oxide moieties are considered prodrugs, as they can be reduced by oxidoreductases present in bacterial and tumor cells, leading to the generation of active species. nih.gov The presence of two N-oxide groups is often necessary for the antibacterial activity of QdNOs. nih.gov In the context of anticancer activity, the loss of one or two oxygen atoms from the N-oxide groups has been shown to reduce cytotoxicity. frontiersin.org

Furthermore, the combination of N-oxides and halogenation has been explored. Studies on 3-amino-1,4-di-N-oxide quinoxaline-2-carbonitrile derivatives revealed that compounds with a halogen group substituted at position 6 or 7 represent a promising avenue for the development of antimalarial and antileishmanial agents. nih.gov

Table 2: Influence of N-oxides and Halogenation on Quinoxaline Derivatives' Activity

Compound TypeFunctional Group(s)Biological ActivityKey FindingReference
Quinoxaline 1,4-di-N-oxides (QdNOs)Two N-oxide groupsAntibacterial, AnticancerNecessary for potent activity; reduction enhances cytotoxicity. frontiersin.orgnih.govnih.gov
Quinoxaline-2-carbonitrile 1,4-dioxidesHalogen on phenyl ringAnticancerFavorable for overall cytotoxicity. rsc.org
3-amino-1,4-di-N-oxide quinoxaline-2-carbonitrilesN-oxide and Halogen (at C6/C7)Antimalarial, AntileishmanialHalogen substitution provides an efficient approach for development. nih.gov

Stereoelectronic Effects and Conformational Preferences

Stereoelectronic effects, which encompass the influence of orbital interactions on the spatial arrangement of atoms, play a crucial role in the conformational preferences and, consequently, the biological activity of this compound derivatives. wikipedia.org These effects dictate the three-dimensional shape of the molecule, which is critical for its interaction with biological targets like enzymes and receptors.

The conformation of a molecule can be significantly influenced by the introduction of specific substituents. For instance, the substitution of hydrogen with fluorine can dramatically alter the ground state geometries of molecules due to stereoelectronic effects, in addition to steric considerations. wikipedia.org This is because the highly polarized C-F bond can participate in stabilizing or destabilizing interactions depending on its orientation relative to other parts of the molecule. beilstein-journals.org

In the context of quinoxaline derivatives, the relative orientation of different functional groups can lead to specific conformational preferences that are more biologically active. For example, computational studies on water-quinoxaline complexes have suggested that the differing affinities of various imidazolylquinoxaline derivatives for the AMPA receptor may be partly dependent on the stabilization energy of their interactions, which is a function of their conformation. acs.org

While direct studies on the stereoelectronic effects and conformational preferences of this compound itself are not extensively detailed in the provided search results, the principles of stereoelectronic effects on related heterocyclic systems provide a framework for understanding its behavior. The interplay of orbital overlaps, such as n→σ* interactions, can stabilize certain conformations over others, thereby influencing the molecule's ability to bind to its target. semanticscholar.orgnih.gov

Cellular Mechanisms (In Vitro)

The anticancer properties of this compound derivatives are exerted through various cellular mechanisms, which have been investigated in in vitro studies. These mechanisms primarily involve the inhibition of cell growth and the induction of programmed cell death.

Effects on Cell Proliferation and Viability

A primary mechanism by which this compound derivatives exhibit their anticancer effects is through the inhibition of cell proliferation and reduction of cell viability. Numerous studies have demonstrated the potent cytotoxic effects of these compounds against a range of cancer cell lines.

For example, a series of novel oxiranyl-quinoxaline derivatives showed significant antiproliferative activity against neuroblastoma cell lines SK-N-SH and IMR-32. nih.gov Similarly, new quinoxaline derivatives have been synthesized and evaluated for their in vitro antiproliferative activity against hepatocellular carcinoma cell lines, showing promising results. frontiersin.org The cytotoxic activity of these compounds is often dose-dependent.

The antiproliferative effects are observed across various cancer types. For instance, certain quinoxaline derivatives have shown activity against colon carcinoma (HCT-116), liver hepatocellular carcinoma (HepG2), and breast adenocarcinoma (MCF-7) cell lines. nih.gov In some cases, the cytotoxic activity of these derivatives has been found to be comparable or even superior to established anticancer drugs like doxorubicin. rsc.org

Table 3: In Vitro Antiproliferative Activity of Quinoxaline Derivatives

Derivative SeriesCancer Cell Line(s)Key FindingsReference
Oxiranyl-quinoxalinesNeuroblastoma (SK-N-SH, IMR-32)Good antiproliferative activity with IC50 values in the micromolar range. nih.gov
Histone Deacetylase InhibitorsHepatocellular Carcinoma (HepG-2, HuH-7)Promising anti-proliferative activities. frontiersin.org
Amide, Urea, Thiourea, and Sulfonamide derivativesColon (HCT116), Liver (HepG2), Breast (MCF-7)Promising activity against tested cell lines. nih.gov
Quinoxaline-3-propanamidesColon (HCT-116), Breast (MCF-7)Higher cytotoxicity than doxorubicin in some cases. rsc.org

Cell Cycle Modulation (e.g., G2/M Phase Arrest)

In addition to inhibiting cell proliferation, many this compound derivatives exert their anticancer effects by modulating the cell cycle, a tightly regulated process that governs cell division. A common mechanism observed is the arrest of cancer cells in specific phases of the cell cycle, thereby preventing them from completing cell division and leading to cell death.

A significant number of quinoxaline derivatives have been shown to induce cell cycle arrest at the G2/M phase. nih.govpreprints.org This phase is a critical checkpoint where the cell prepares for mitosis. By arresting cells at this stage, these compounds prevent the segregation of chromosomes and the formation of daughter cells. For instance, compound VIIIc from a series of quinoxaline derivatives was found to cause a significant disruption in the cell cycle profile of HCT116 cells, leading to arrest at the G2/M boundary. nih.gov Similarly, other novel pyrazoline derivatives containing a quinoxaline moiety have been reported to induce G2/M cell cycle arrest in MGC-803 cells. preprints.org

While G2/M arrest is a common finding, some derivatives may affect other phases of the cell cycle. For example, certain oxadiazole-quinoxaline derivatives were found to delay the S phase of the cell cycle. mdpi.com The specific phase of cell cycle arrest can depend on the chemical structure of the derivative and the type of cancer cell being treated.

Table 4: Cell Cycle Modulation by Quinoxaline Derivatives

Compound/DerivativeCancer Cell LineEffect on Cell CycleReference
Compound VIIIc Colon Carcinoma (HCT116)Arrest at G2/M phase nih.gov
Pyrazoline derivatives Gastric Cancer (MGC-803)G2/M phase arrest preprints.org
Oxadiazole-quinoxalines (compounds 24, 25, 26) Not specifiedDelay of S phase mdpi.com
Nalidixic acid derivative Not specifiedG2-M phase arrest preprints.org
Triazolophthalazine derivative Hepatocellular Carcinoma (HepG2)G2/M phase arrest preprints.org

Antimicrobial Activity Mechanisms (In Vitro)

Quinoxaline derivatives are recognized for their broad-spectrum antimicrobial properties, which encompass antibacterial, antiviral, antifungal, and antiparasitic activities. researchgate.netmdpi.com The mechanisms behind these activities are diverse and often involve targeting essential cellular processes of the microorganisms.

The antibacterial action of quinoxaline derivatives is often attributed to their ability to interfere with fundamental bacterial processes. While the precise mechanisms for this compound derivatives are a subject of ongoing research, the broader class of quinoxalines is known to act through several pathways.

One of the key mechanisms is the inhibition of bacterial DNA synthesis. Quinoxaline derivatives can act as intercalating agents, inserting themselves between the base pairs of the DNA helix. This intercalation can disrupt DNA replication and transcription, ultimately leading to bacterial cell death. researchgate.netresearchgate.net Some derivatives are also known to inhibit topoisomerase II enzymes like DNA gyrase, which are crucial for maintaining DNA topology during replication. mdpi.com Inhibition of these enzymes leads to breaks in the bacterial chromosome and cell death. mdpi.com

Furthermore, some quinoxaline derivatives exhibit antibacterial activity by generating reactive oxygen species (ROS), which cause oxidative damage to cellular components such as proteins, lipids, and nucleic acids. This oxidative stress can disrupt cellular function and contribute to the bactericidal effect.

A study on various quinoxaline derivatives demonstrated significant activity against both Gram-positive strains like Staphylococcus aureus and Bacillus subtilis, and Gram-negative strains such as Escherichia coli. mdpi.comnih.gov The differential activity observed between derivatives often relates to the nature and position of substituents on the quinoxaline ring, which influences their uptake, target affinity, and metabolic stability.

Table 1: In Vitro Antibacterial Activity of Selected Quinoxaline Derivatives

Compound/Derivative Bacterial Strain Activity/Mechanism Reference
Quinoxaline derivatives Staphylococcus aureus, Mycobacterium luteum Good antimicrobial activity researchgate.net
Symmetrically disubstituted quinoxalines Staphylococcus aureus, Bacillus subtilis, Escherichia coli Significant antibacterial activity mdpi.com
1,4-Naphthoquinone derivatives Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212 Good antibacterial activity biointerfaceresearch.com

This table is for illustrative purposes and includes data on the broader class of quinoxaline derivatives to provide context.

The antiviral mechanisms of quinoxaline derivatives are multifaceted. Research has shown that these compounds can interfere with various stages of the viral life cycle.

A notable mechanism is the inhibition of viral DNA or RNA synthesis. For instance, the indoloquinoxaline derivative B-220 was found to inhibit the replication of several herpesviruses, including herpes simplex virus type 1 (HSV-1), cytomegalovirus (CMV), and varicella-zoster virus (VZV). researchgate.net The inhibitory action occurred at the level of viral DNA synthesis, although it did not directly inhibit viral DNA polymerases in vitro, suggesting a different, possibly indirect, mechanism. researchgate.net This highlights that the antiviral effect can be selective for viral DNA processes over cellular DNA replication. researchgate.net

Another antiviral strategy employed by quinoxaline derivatives is the inhibition of viral entry into host cells. Some compounds have been shown to block the fusion of the viral envelope with the host cell membrane, a critical step for infection by enveloped viruses. mdpi.com For example, certain camphene (B42988) derivatives with a quinoxaline-like structure have demonstrated broad-spectrum antiviral activity by targeting the surface proteins required for membrane fusion. mdpi.com

Furthermore, some derivatives act as inhibitors of viral enzymes essential for replication, such as RNA-dependent RNA polymerase (RdRp). nih.gov For example, an isoquinolone derivative was found to suppress viral RNA replication and transcription, suggesting it targets the viral polymerase complex. mdpi.comnih.gov

Some quinoxaline derivatives have also been investigated for their activity against SARS-CoV-2. mdpi.com Their mechanism may involve inhibiting viral replication or modulating host factors that the virus relies on for its life cycle. mdpi.comactanaturae.ru

Table 2: In Vitro Antiviral Activity of Selected Quinoxaline and Related Derivatives

Compound/Derivative Virus Activity/Mechanism Reference
B-220 (indoloquinoxaline derivative) HSV-1, CMV, VZV Inhibited viral DNA synthesis researchgate.net
Isoquinolone derivative 1 Influenza A and B viruses Inhibits viral polymerase activity mdpi.comnih.gov
Camphene derivative 2a Influenza virus, Ebola virus, Hantaan virus Targets viral surface proteins involved in membrane fusion mdpi.com

This table includes data on various quinoxaline-related structures to illustrate the range of antiviral mechanisms.

The antifungal activity of quinoxaline derivatives often involves disruption of the fungal cell membrane or wall, and inhibition of essential enzymes. mdpi.com Some derivatives have shown considerable activity against fungi like Candida tenuis and Aspergillus niger. researchgate.net

The mechanism can be similar to their antibacterial action, such as inducing oxidative stress or inhibiting nucleic acid synthesis. Additionally, some quinoline (B57606) derivatives, structurally related to quinoxalines, have demonstrated potent antifungal effects by damaging the fungal cell wall. mdpi.com For instance, studies on 8-hydroxyquinoline (B1678124) derivatives suggest that they can cause cell wall damage, leading to fungal cell death. mdpi.comnih.gov

The lipophilicity of the compounds often plays a crucial role in their antifungal potency, as it affects their ability to penetrate the fungal cell membrane. nih.gov Structure-activity relationship studies have shown that specific substitutions on the quinoline/quinoxaline ring are key to enhancing antifungal efficacy. nih.gov

Table 3: In Vitro Antifungal Activity of Selected Quinoxaline and Related Derivatives

Compound/Derivative Fungal Strain Activity/Mechanism Reference
Quinoxaline derivatives Candida tenuis, Aspergillus niger Significant antifungal activity researchgate.net
Compounds 6a, 6b, 10 Various fungi Considerable antifungal activity mdpi.com
8-hydroxyquinoline derivatives Candida and dermatophyte species Cell wall damage mdpi.comnih.gov

This table includes data on quinoline derivatives to provide broader context on antifungal mechanisms.

Quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides (QdNOs), have shown significant activity against various parasites, including Trypanosoma cruzi, the causative agent of Chagas disease. researchgate.netnih.gov

The primary mechanism of action for many nitroaromatic compounds, including some QdNOs, is their bioreduction by parasitic nitroreductases. ird.fr These enzymes, which are present in trypanosomes but often absent or different in mammals, reduce the nitro group of the drug to generate cytotoxic nitroso and hydroxylamine (B1172632) metabolites, as well as reactive nitrogen species. These reactive species can cause widespread damage to parasitic macromolecules, including DNA, proteins, and lipids, leading to parasite death. ird.fr

For example, a study on an 8-nitroquinolin-2(1H)-one derivative demonstrated that it is bioactivated by type 1 nitroreductases in Trypanosoma, leading to potent antitrypanosomal activity. ird.fr

Another proposed mechanism for some quinoxaline derivatives is the inhibition of specific parasitic enzymes. For instance, some derivatives have been found to inhibit trypanothione (B104310) reductase, an enzyme unique to trypanosomes and essential for their antioxidant defense system. researchgate.net Inhibition of this enzyme leaves the parasite vulnerable to oxidative stress.

Table 4: In Vitro Antitrypanosomal Activity of Selected Quinoxaline and Related Derivatives

Compound/Derivative Parasite Activity/Mechanism Reference
Quinoxaline 1,4-di-N-oxide (QdNO) derivatives Trypanosoma cruzi Good inhibitory activity researchgate.netnih.gov
6-bromo-substituted 8-nitroquinolin-2(1H)-one derivative 12 T. b. brucei, T. cruzi Bioactivation by type 1 nitroreductases ird.fr

This table includes data on quinoline and other related derivatives to illustrate the scope of antiparasitic mechanisms.

Antifungal Mechanisms

Antioxidant Mechanisms and Related Activities

Many quinoxaline derivatives have been investigated for their antioxidant properties. derpharmachemica.com The primary mechanism of antioxidant action is their ability to act as free radical scavengers. juniperpublishers.com They can donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby preventing oxidative damage to biological molecules. sapub.orgturkjps.org

The antioxidant capacity of these derivatives is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. sapub.orgnih.gov The structure of the quinoxaline derivative significantly influences its antioxidant potential. The presence of electron-donating groups, such as hydroxyl (-OH) or methoxy (-OCH3) groups, on the aromatic ring generally enhances the radical scavenging activity. juniperpublishers.comsapub.org

For instance, a study on 2-vinyl-8-hydroxyquinoline derivatives found that certain compounds exhibited superior antioxidant activities in scavenging DPPH free radicals and superoxide (B77818) anions. nih.gov Another study on pyrrolo[2,3-b]quinoxaline derivatives also demonstrated their potential as radical scavengers. researchgate.net

In addition to direct radical scavenging, some quinoxaline derivatives may exert antioxidant effects by chelating metal ions like iron and copper, which can catalyze the formation of ROS through Fenton-like reactions. By sequestering these metal ions, the derivatives prevent the initiation of oxidative chain reactions.

Table 5: In Vitro Antioxidant Activity of Selected Quinoxaline and Related Derivatives

Compound/Derivative Assay/Mechanism Finding Reference
Quinazolinone-vanillin derivative (5) DPPH radical scavenging Highest scavenging activity (61.5%) at 1 mg/mL sapub.org
2-vinyl-8-hydroxyquinoline derivative (4) DPPH and superoxide radical scavenging, anti-lipid peroxidation Superior antioxidant activities nih.gov
Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (3a) Radical scavenging Greatest potential as a radical scavenger researchgate.net

This table includes data on related heterocyclic compounds to provide a comprehensive view of antioxidant mechanisms.

Development and Applications of 8 Chloroquinoxalin 5 1h One Derivatives

Synthesis of Chemically Modified Analogs of 8-Chloroquinoxalin-5(1H)-one

The synthesis of quinoxaline (B1680401) derivatives is a well-established field, with classic methods often involving the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound. nih.gov Modern synthetic strategies have expanded to include various catalytic systems and reaction conditions to create diverse analogs. mtieat.orgmdpi.com

A common precursor for generating a variety of quinoxalinone analogs is 3-chloroquinoxalin-2(1H)-one, which can be prepared from the corresponding quinoxaline-2,3(1H,4H)-dione. researchgate.net This key intermediate allows for nucleophilic substitution reactions to introduce a wide range of functional groups. For instance, refluxing 3-chloroquinoxalin-2(1H)-one with m-aminobenzoic acid in n-butanol yields an intermediate that can be further modified. nih.gov Similarly, reacting it with 1-methyl piperazine (B1678402) in dimethylformamide (DMF) with a potassium carbonate base is another route to novel derivatives. researchgate.net

The synthesis of thiazole-fused quinoxalines represents a more complex modification, starting from quinoxaline-2,3(1H,4H)-dione to create bioactive compounds. rsc.org The general approach for creating quinoxalinone derivatives often involves a multi-step process that can begin with the reaction of an o-phenylenediamine (B120857) with compounds like ethyl pyruvate (B1213749) or glyoxylic acid to form the initial quinoxalinone ring. nih.gov This is followed by chlorination using reagents such as phosphorus oxychloride (POCl₃) to create a reactive chloro-intermediate, which is then coupled with various amines or other nucleophiles. nih.gov Reductive cyclization is another strategy, for example, converting 1,5-difluoro-2,4-dinitrobenzene (B51812) derivatives with amino acids into quinoxalinone structures. sapub.org

A general synthetic pathway to create a library of quinoxalinone derivatives can be summarized as follows:

Formation of the Quinoxalinone Core: Condensation of a substituted o-phenylenediamine with an α-keto acid or its equivalent. nih.gov

Activation: Chlorination of the quinoxalinone, typically at the C2 or C3 position, using reagents like POCl₃ or thionyl chloride to create a reactive intermediate. researchgate.netnih.gov

Functionalization: Nucleophilic substitution of the chloro group with various amines, phenols, or other nucleophiles to introduce diversity. researchgate.netnih.gov

Table 1: Examples of Synthetic Reactions for Quinoxalinone Derivatives

Starting MaterialReagent(s)Product TypeReference
o-phenylenediamineEthyl pyruvate or Glyoxylic acidQuinoxalin-2(1H)-one nih.gov
Quinoxaline-2,3(1H,4H)-dioneThionyl chloride, DMF3-Chloroquinoxalin-2(1H)-one researchgate.net
3-Chloroquinoxalin-2(1H)-onem-Aminobenzoic acid, n-butanolSubstituted aminobenzamide quinoxaline nih.gov
3-Chloroquinoxalin-2(1H)-one1-Methyl piperazine, K₂CO₃, DMFPiperazinyl-quinoxalinone researchgate.net

Design Strategies for Novel Quinoxalinone Compounds

The design of novel quinoxalinone compounds is heavily influenced by their intended application, whether for biological activity or materials science. A key strategy involves creating donor-π-acceptor (D-π-A) architectures, which are crucial for applications like dye-sensitized solar cells (DSSCs). jmaterenvironsci.com In these designs, the quinoxalinone unit can act as a π-spacer, connecting an electron-donor group to an electron-acceptor group. jmaterenvironsci.com Theoretical studies using Density Functional Theory (DFT) are often employed to predict the electronic and photovoltaic properties of newly designed molecules, helping to optimize features like HOMO/LUMO energy levels for efficient electron injection and regeneration processes. jmaterenvironsci.combohrium.comwu.ac.th

Structure-activity relationship (SAR) studies guide the design of biologically active compounds. nih.govfrontiersin.org For instance, linking pharmacophoric groups like amide, urea, thiourea, or sulfonamide moieties to the quinoxaline core is a common strategy to enhance anti-proliferative activity. nih.gov The position and nature of substituents on the quinoxaline ring are critical. SAR studies on certain anticancer derivatives revealed that introducing a chloro group into the quinoxaline ring could improve activity, while the choice of aryl groups attached via an amide linkage also significantly influences potency. nih.gov Hybridization, which involves combining the quinoxaline scaffold with other active fragments like aldehydes or isatin, is another productive design approach. frontiersin.org

For materials science applications, the design focuses on tuning the optical and electronic properties. The rigid and planar structure of the quinoxaline unit is advantageous for creating materials with good charge transport capabilities. frontiersin.org Modifications often involve introducing electron-rich or electron-withdrawing groups to modulate the optoelectronic properties of the final molecule. acs.org

Scaffold Hopping and Medicinal Chemistry Optimization Efforts

Scaffold hopping is a powerful medicinal chemistry technique used to design new compounds by replacing the central core (scaffold) of a known active molecule with a different, isofunctional one. researchgate.net This strategy aims to discover novel chemical entities, improve properties like activity and pharmacokinetics, or explore new patentable chemical space. csic.es

In the context of quinoxalinone derivatives, scaffold hopping has been employed to develop potent inhibitors of specific biological targets. For example, researchers designed and synthesized a series of quinoxalinone derivatives as BRD4 inhibitors by applying a scaffold hopping strategy. researchgate.netcolab.ws This approach led to the identification of a representative compound with potent inhibitory activity against BRD4 and significant anti-proliferative effects against liver cancer cells. researchgate.net Another study used a computer-driven scaffold hopping approach to generate new PTP1B inhibitors from a pyrrolo[1,2-a]quinoxaline (B1220188) core by replacing the pyrrole (B145914) ring with various azoles. csic.es This modification significantly altered the physicochemical properties of the resulting compounds. csic.es

The quinoxaline substructure itself is sometimes incorporated into other molecular frameworks via scaffold hopping to enhance biological activity. nih.gov For example, derivatives of the natural product pristimerin (B1678111) were created containing a quinoxaline moiety, which resulted in potent inducers of autophagy in breast cancer cells. nih.gov This highlights the recognition of the quinoxaline unit as a "privileged" substructure that can confer desirable biological properties. nih.gov

Optimization efforts in medicinal chemistry often involve systematic modifications to a lead compound. For quinoxalinone-based inhibitors, studies have highlighted the importance of specific structural features, such as an N1-acetic acid group and a C3-phenoxy side chain, for potent and selective activity. researchgate.net Molecular docking studies can provide clear guidance on how substitutions on both the core structure and its side chains contribute to the compound's activity. researchgate.net

Table 2: Examples of Scaffold Hopping and Optimization

Original Scaffold/CompoundHopped Scaffold/ModificationTarget/ApplicationReference
Undisclosed (for BRD4)QuinoxalinoneBRD4 Inhibition (Cancer) researchgate.netcolab.ws
Pyrrolo[1,2-a]quinoxalineAzolo[1,2-a]quinoxalinePTP1B Inhibition csic.es
Pristimerin (Triterpenoid)Pristimerin-Quinoxaline HybridAutophagy Induction (Cancer) nih.gov

Applications in Materials Science

Quinoxaline derivatives are highly versatile and have found significant applications in materials science due to their excellent electronic and optical properties, thermal stability, and structural rigidity. beilstein-journals.orggoogle.comresearchgate.net They are particularly valued as electron-transporting materials and are used in a variety of organic electronic devices. nih.govresearchgate.netbeilstein-journals.org The ability to easily modify the quinoxaline structure allows for fine-tuning of its properties to suit specific applications. researchgate.net

The electron-deficient nature of the pyrazine (B50134) ring within the quinoxaline structure makes its derivatives promising candidates for n-type semiconductors and electron-transporting materials (ETMs). nih.govresearchgate.net While some quinoxaline materials have shown hole-transporting capabilities, numerous studies have demonstrated their significant potential as ETMs, exhibiting high electron mobility and efficient charge transfer. beilstein-journals.orgresearchgate.net The functionalization of the quinoxaline scaffold is key to determining whether it will act as a hole transport material (HTM) or an ETM. researchgate.net Quinoxaline derivatives are explored as ETMs in various devices, including organic light-emitting diodes (OLEDs). google.com

Quinoxaline derivatives play a crucial role in the development of solar cells. In the realm of organic solar cells (OSCs), they are investigated as non-fullerene acceptors (NFAs). beilstein-journals.orgnih.gov Side-chain engineering on the quinoxaline structure has been shown to significantly influence the performance of polymer solar cells, affecting exciton (B1674681) dissociation and charge transport properties. beilstein-journals.org

Quinoxaline derivatives serve as n-type semiconductors in organic field-effect transistors (OFETs). nih.govresearchgate.net Although their use in OFETs is less common compared to other applications, polymers incorporating a quinoxaline unit as the electron-deficient component have been designed. frontiersin.org One such polymer, when used as the semiconductor layer in an OFET, exhibited p-type behavior with a respectable hole mobility, demonstrating the potential of quinoxaline-type chromophores in constructing novel organic semiconductors. frontiersin.org

In the field of organic light-emitting diodes (OLEDs), quinoxaline derivatives are highly valued. Their rigidity and thermal stability are advantageous properties. google.com They have been used as materials for the electron transporting layer, the hole transporting layer, or as hosts or guests in the emissive layer. google.com Furthermore, they are significant as thermally activated delayed fluorescence (TADF) emitters, which is a key technology for highly efficient OLEDs. beilstein-journals.orgnih.gov

Chromophores and Thermally Activated Delayed Fluorescence Emitters

The quinoxaline scaffold, being a π-deficient aromatic heterocycle, is a known component in the structure of some chromophores and electroluminescent materials. researchgate.net These are often designed as push-pull systems where the quinoxaline unit acts as the electron-withdrawing part to facilitate intramolecular charge transfer (ICT), a key mechanism for chromophoric and fluorescent properties. researchgate.net The development of materials for organic light-emitting diodes (OLEDs) has led to extensive research into emitters that exhibit thermally activated delayed fluorescence (TADF). rsc.orgnih.govwu.ac.th The TADF mechanism allows for the harvesting of both singlet and triplet excitons, potentially achieving 100% internal quantum efficiency in OLEDs. nih.govwu.ac.thnih.gov This is typically achieved in molecules with a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔE_ST), which facilitates efficient reverse intersystem crossing (RISC). wu.ac.thnih.gov

However, a detailed search of scientific literature did not yield specific studies on the synthesis or characterization of derivatives of This compound for applications as chromophores or as TADF emitters. Research in these areas tends to focus on other isomers or differently substituted quinoxaline systems. researchgate.netrsc.orgnih.govfrontiersin.org

Chemical Sensors and Probes

Chemical sensors are devices that transform a chemical interaction into an analytical signal. sci-hub.se Fluorescent chemosensors, in particular, are widely developed for the detection of various analytes, including metal ions. The operational principle often involves a fluorophore unit whose photophysical properties (e.g., fluorescence intensity or wavelength) are modulated upon binding to a target analyte. researchgate.netfrontiersin.org Heterocyclic compounds are frequently employed as scaffolds for such sensors. For instance, derivatives of 8-hydroxyquinoline (B1678124) are well-known fluorescent chemosensors for metal ions, and quinazolinone derivatives have been investigated as colorimetric chemosensors for cations like copper, mercury, and cadmium. researchgate.netscielo.org.mx

Despite the general use of related heterocyclic structures in sensor development, there is no specific information available in the reviewed literature regarding the application of This compound derivatives as chemical sensors or probes.

Corrosion Inhibition Studies

The protection of metals from corrosion is a significant area of materials science, and the use of organic compounds as corrosion inhibitors in acidic media is a common strategy. semanticscholar.org Quinoxaline derivatives have been a subject of interest in this field. sci-hub.semdpi.com Their inhibitory action is generally attributed to the adsorption of the molecules onto the metal surface, forming a protective film that blocks the active corrosion sites. semanticscholar.org This adsorption is facilitated by the presence of heteroatoms (nitrogen), aromatic rings (π-electrons), and various functional groups within the molecular structure, which can interact with the vacant d-orbitals of the metal. sci-hub.semdpi.com

Studies have been conducted on various quinoxaline derivatives, including chloro-substituted analogues like 1,4-diallyl-6-chloroquinoxaline-2,3-(1H,4H)-dione and quinoxalinones bearing other functional groups. semanticscholar.orgmdpi.com These studies often involve electrochemical techniques, such as potentiodynamic polarization and electrochemical impedance spectroscopy, to evaluate inhibition efficiency. sci-hub.semdpi.com

However, a specific investigation into the corrosion inhibition properties of derivatives of This compound has not been reported in the available scientific literature. The existing research focuses on other isomers or more complex derivatives of the quinoxaline ring system.

Future Directions and Emerging Research Avenues for 8 Chloroquinoxalin 5 1h One Research

Exploration of Novel Reaction Pathways and Catalyst Development

The synthesis of quinoxalinone scaffolds is a central theme in heterocyclic chemistry, and the development of novel reaction pathways and catalysts is paramount. While traditional methods often rely on the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, research is shifting towards more innovative and sustainable approaches. ijirt.orgsapub.orgnih.gov

Future work on 8-Chloroquinoxalin-5(1H)-one will likely focus on:

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free and often more environmentally friendly alternative to traditional metal-based catalysts. nih.gov For instance, nitrilotris(methylenephosphonic acid) has been shown to be an effective organocatalyst for quinoxaline (B1680401) synthesis. nih.gov

Nanocatalysts: Nanoparticle-based catalysts, such as those derived from copper, silica (B1680970), and cerium-zinc oxides, are gaining traction due to their high efficiency, reusability, and mild reaction conditions. nih.govrsc.orgbas.bg These catalysts can offer improved yields and shorter reaction times. rsc.orgbas.bg For example, silica nanoparticles have demonstrated excellent results in promoting quinoxaline synthesis under solvent-free conditions. rsc.org

Metal-Free Reactions: There is a growing emphasis on developing synthetic routes that completely avoid transition metals to enhance the green profile of the synthesis. nih.gov Catalyst-free methods, such as the reaction of o-phenylenediamines with phenacyl bromides in green solvents like ethanol (B145695), are being explored. nih.gov

Photocatalysis and Microwave-Assisted Synthesis: These energy-efficient techniques can accelerate reaction rates and often lead to higher yields with cleaner reaction profiles. ijirt.orgbas.bg

A key intermediate in the synthesis of diverse quinoxalinone derivatives is 3-chloroquinoxalin-2(1H)-one, which can be prepared from the corresponding quinoxaline-2,3(1H,4H)-dione. researchgate.net This highlights the importance of developing versatile and efficient methods for creating key building blocks for further elaboration.

Advanced Computational Modeling for Predictive Design

Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, advanced computational modeling can provide deep insights into its properties and reactivity, guiding the design of new derivatives and synthetic pathways.

Future research in this area will likely involve:

Predictive Modeling of Physicochemical Properties: Computational models can be used to predict key properties such as solubility, stability, and electronic characteristics, aiding in the selection of promising candidates for specific applications. mdpi.com

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be employed to study reaction mechanisms in detail, helping to optimize reaction conditions and predict the formation of byproducts.

In Silico Screening: Virtual screening of libraries of this compound derivatives against biological targets can accelerate the drug discovery process by identifying promising lead compounds for further experimental investigation. mdpi.com

Modeling of Material Properties: For applications in materials science, computational models can predict properties like charge transport and photophysical behavior, guiding the design of novel organic electronic materials. mdpi.com

Recent work has demonstrated the use of computational models to evaluate the pharmacokinetic profile of related quinoxalinone compounds. Furthermore, advanced models like the one-dimensional Distorted Grid (DG) model are being developed for more accurate predictions in complex biological systems. nih.gov

Integration of Artificial Intelligence and Machine Learning in Structure Elucidation and Drug Discovery

The synergy between artificial intelligence (AI), machine learning (ML), and chemistry is poised to revolutionize drug discovery and materials science. nih.govmednexus.orgnih.gov For this compound, these technologies can significantly accelerate research and development.

Key applications include:

Generative Chemistry: AI algorithms can design novel quinoxalinone structures with desired properties, expanding the accessible chemical space. nih.gov

Predictive ADMET Modeling: Machine learning models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound derivatives, reducing the need for extensive and costly experimental testing. nih.govresearchgate.net

Retrosynthetic Analysis: AI tools can propose synthetic routes for complex target molecules, aiding in the planning and execution of organic synthesis. nih.gov

Structure Elucidation: ML algorithms can assist in the analysis of spectroscopic data (e.g., NMR, Mass Spectrometry) to facilitate the rapid and accurate determination of chemical structures.

The application of AI and ML is becoming increasingly prevalent in the pharmaceutical industry to improve the efficiency and accuracy of the drug discovery and development process. mednexus.orgnih.gov These technologies can help identify potential drug candidates by analyzing vast chemical databases and predicting a molecule's binding affinity to a target protein. researchgate.net

Sustainable Synthesis and Green Chemistry Innovations for Quinoxalinones

The principles of green chemistry are increasingly guiding synthetic methodologies to minimize environmental impact. ijirt.orgresearchgate.net For this compound, this translates to a focus on developing more sustainable and eco-friendly synthetic protocols.

Emerging research in this area includes:

Use of Green Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG) is a key focus. researchgate.netbenthamdirect.com Rainwater has even been explored as a dual solvent and catalyst for quinoxaline synthesis. benthamdirect.com

Catalyst-Free and Solvent-Free Conditions: Developing reactions that proceed without the need for a catalyst or solvent represents a significant step towards ideal green synthesis. rsc.orgresearchgate.net

Biocatalysis: The use of enzymes or whole organisms, such as Daucus carota, for stereoselective synthesis offers a highly sustainable and environmentally benign approach to producing enantiomerically pure quinoxaline derivatives. wiley.com

Recyclable Catalysts: The development of heterogeneous catalysts that can be easily recovered and reused for multiple reaction cycles is a cornerstone of green chemistry. rsc.orgdergipark.org.tr Phosphate-based fertilizers have been demonstrated as effective and recyclable heterogeneous catalysts for quinoxaline synthesis. dergipark.org.tr

These green approaches not only reduce waste and environmental pollution but also often lead to simpler work-up procedures and improved cost-effectiveness. ijirt.org

Investigation of Multicomponent Reaction Diversification

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly efficient and atom-economical. nih.govtcichemicals.comorganic-chemistry.org They offer a powerful strategy for rapidly generating libraries of structurally diverse compounds.

Future research on this compound could explore the development of novel MCRs that incorporate this scaffold. This could involve:

Designing Novel MCRs: Creating new MCRs that utilize this compound or its precursors as a key building block to access novel and complex molecular architectures.

Diversification of Known MCRs: Adapting existing MCRs, such as the Ugi, Biginelli, or Hantzsch reactions, to include quinoxalinone substrates. tcichemicals.combeilstein-journals.org

One-Pot Synthesis: Developing one-pot sequential reactions that combine multiple synthetic steps, including the formation of the quinoxalinone ring and subsequent functionalization via an MCR. preprints.org

The use of MCRs aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and often proceeding under mild reaction conditions. nih.gov This approach is particularly valuable in drug discovery for the rapid generation of compound libraries for biological screening.

Q & A

Q. What are the optimal synthetic routes for 8-Chloroquinoxalin-5(1H)-one, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves halogenation of quinoxalinone precursors using reagents like N-chlorosuccinimide (NCS) under controlled conditions. Optimization can be achieved by:
  • Varying solvent systems (e.g., dichloromethane or acetonitrile) to enhance solubility and reaction efficiency.
  • Adjusting temperature (e.g., 0–25°C) to minimize side reactions.
  • Employing catalytic agents, such as Lewis acids (e.g., FeCl₃), to accelerate chlorination.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol.
    Yield improvements require iterative testing of stoichiometric ratios and reaction times .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substitution patterns and purity. DMSO-d₆ is a suitable solvent due to the compound’s limited solubility in CDCl₃.
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%).
  • Mass Spectrometry (ESI-MS) : Validate molecular weight and fragmentation patterns.
  • X-ray Crystallography : For structural elucidation, grow single crystals via slow evaporation in ethanol or DMSO .

Q. How should this compound be stored to ensure stability in laboratory settings?

  • Methodological Answer :
  • Store in airtight, light-resistant containers at –20°C to prevent degradation.
  • Use desiccants (e.g., silica gel) to mitigate hygroscopicity.
  • Monitor stability via periodic HPLC analysis, especially after prolonged storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions or structural analogs. To address this:
  • Replicate Studies : Standardize protocols (e.g., cell lines, incubation times) across labs.
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., fluoro vs. chloro groups) on target binding.
  • Dose-Response Curves : Use IC₅₀/EC₅₀ values to quantify potency differences.
  • Molecular Dynamics Simulations : Model interactions with enzymes (e.g., SIRT1) to explain divergent results .

Q. What experimental strategies can elucidate the mechanism of action of this compound in modulating biochemical pathways?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against targets like kinases or oxidoreductases using fluorogenic substrates.
  • CRISPR/Cas9 Knockout Models : Identify gene expression changes in pathways (e.g., apoptosis) post-treatment.
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity and thermodynamics with purified proteins.
  • Metabolomic Profiling : Use LC-MS to track metabolite shifts in treated cells .

Q. How can crystallographic data improve the design of this compound-based therapeutics?

  • Methodological Answer :
  • Crystal Structure Analysis : Resolve hydrogen-bonding networks and halogen interactions (e.g., C–Cl···π) critical for target binding.
  • Docking Studies : Align derivatives with active sites (e.g., quinoxaline-binding pockets in enzymes) using software like AutoDock Vina.
  • Pharmacophore Modeling : Integrate crystallographic data to prioritize substituents enhancing bioavailability and selectivity .

Q. What methodologies are recommended for assessing the environmental impact of this compound during preclinical development?

  • Methodological Answer :
  • Ecotoxicology Assays : Test acute toxicity in model organisms (e.g., Daphnia magna) per OECD guidelines.
  • Biodegradation Studies : Monitor degradation rates in simulated wastewater via HPLC-UV.
  • Computational Tools : Predict environmental persistence using EPI Suite or OPERA models .

Data Analysis and Validation

Q. How should researchers validate the purity of this compound batches in reproducibility studies?

  • Methodological Answer :
  • Multi-Technique Cross-Validation : Combine NMR, HPLC, and elemental analysis.
  • Spiking Experiments : Add known impurities (e.g., dechlorinated byproducts) to confirm detection limits.
  • Batch-to-Batch Comparison : Use statistical tools (e.g., PCA) to identify variability sources .

Q. What statistical approaches are suitable for analyzing dose-dependent effects in pharmacological studies?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to derive EC₅₀ values.
  • ANOVA with Post Hoc Tests : Compare treatment groups at multiple concentrations.
  • Bootstrap Resampling : Estimate confidence intervals for small-sample datasets .

Notes on Evidence Utilization

  • Structural and synthetic insights were derived from crystallographic and reaction studies .
  • Contradiction resolution methodologies incorporated longitudinal data analysis frameworks .
  • Safety and stability protocols referenced EPA and EU-GHS/CLP guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.